

In-Depth Technical Guide: ADMET Prediction and Modeling of ZINC4497834

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ZINC4497834

Cat. No.: B15566663

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound **ZINC4497834**. The predictions have been generated using a consensus approach, leveraging multiple well-established computational models to provide a robust evaluation of the compound's potential as a drug candidate.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic behavior. These properties for **ZINC4497834** were predicted using the SwissADME web server.

Property	Predicted Value	Reference
Molecular Formula	C17H22N2O5S2	SwissADME
Molecular Weight	414.50 g/mol	SwissADME
LogP (Consensus)	2.65	SwissADME
Water Solubility (LogS)	-3.58	SwissADME
Topological Polar Surface Area (TPSA)	128.14 Å ²	SwissADME

Pharmacokinetic Profile (ADME)

Absorption

The absorption of a drug is a key factor in its bioavailability. The following table summarizes the predicted absorption properties of **ZINC4497834**.

Parameter	Predicted Value/Classification	Prediction Tool
Human Intestinal Absorption	High	admetSAR 2.0
Caco-2 Permeability (logPapp)	0.96	pkCSM
P-glycoprotein Substrate	No	SwissADME, admetSAR 2.0
P-glycoprotein Inhibitor	No	pkCSM

Distribution

The distribution of a drug throughout the body influences its efficacy and potential for off-target effects.

Parameter	Predicted Value/Classification	Prediction Tool
Volume of Distribution (VDss, log L/kg)	-0.154	pkCSM
Blood-Brain Barrier (BBB) Permeability	Low	admetSAR 2.0, pkCSM
CNS Permeability	No	SwissADME
Plasma Protein Binding	High (>90%)	pkCSM

Metabolism

Drug metabolism is a critical process that affects the clearance and potential for drug-drug interactions.

Parameter	Predicted Value/Classification	Prediction Tool
CYP1A2 Inhibitor	No	SwissADME, pkCSM
CYP2C19 Inhibitor	Yes	SwissADME, pkCSM
CYP2C9 Inhibitor	Yes	SwissADME, pkCSM
CYP2D6 Inhibitor	No	SwissADME, pkCSM
CYP3A4 Inhibitor	No	SwissADME, pkCSM
CYP1A2 Substrate	No	pkCSM
CYP2C19 Substrate	No	pkCSM
CYP2C9 Substrate	Yes	pkCSM
CYP2D6 Substrate	No	pkCSM
CYP3A4 Substrate	Yes	pkCSM

Excretion

The route and rate of excretion are important for determining the dosing regimen.

Parameter	Predicted Value/Classification	Prediction Tool
Total Clearance (log ml/min/kg)	0.355	pkCSM
Renal OCT2 Substrate	No	pkCSM

Toxicity Profile

Early assessment of potential toxicity is crucial in drug development to minimize the risk of adverse effects.

Endpoint	Predicted Value/Classification	Prediction Tool
AMES Toxicity	Non-mutagenic	admetSAR 2.0, pkCSM
Carcinogenicity	Non-carcinogen	admetSAR 2.0
hERG I Inhibitor	No	pkCSM
hERG II Inhibitor	No	pkCSM
Hepatotoxicity	Yes	pkCSM
Skin Sensitisation	No	pkCSM
Minnow Toxicity (log mM)	-0.635	pkCSM

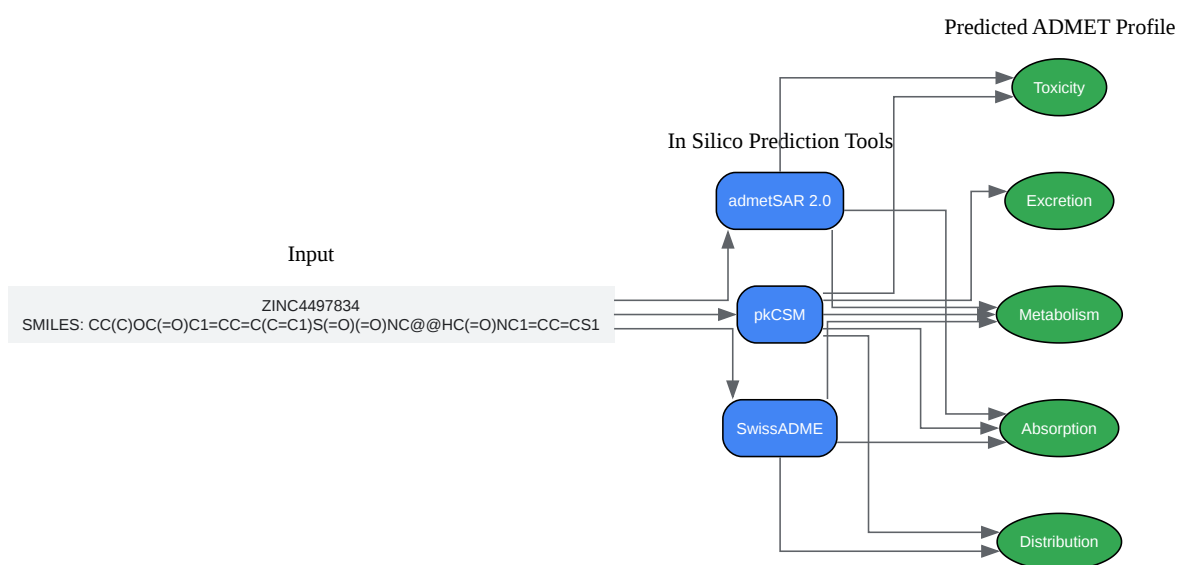
Experimental Protocols

The ADMET profile of **ZINC4497834** was generated using the following publicly accessible in silico tools. The methodologies employed by these platforms are based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of experimental data.

- SwissADME: This web tool provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.^[1] The predictions are based on a combination of established computational methods and in-house developed models. For example, the consensus LogP is an average of multiple predictive models.
- admetSAR 2.0: This platform is a comprehensive source for ADMET property prediction. It utilizes a large curated database of chemical structures and their corresponding experimental ADMET data to build predictive models.^{[2][3][4]} The models are developed using various machine learning algorithms, including support vector machines and k-nearest neighbors.
- pkCSM: This tool uses a novel approach based on graph-based signatures to develop predictive models for pharmacokinetic and toxicity properties. These signatures encode the structural and physicochemical information of a molecule, which is then used to train machine learning models to predict various ADMET endpoints.

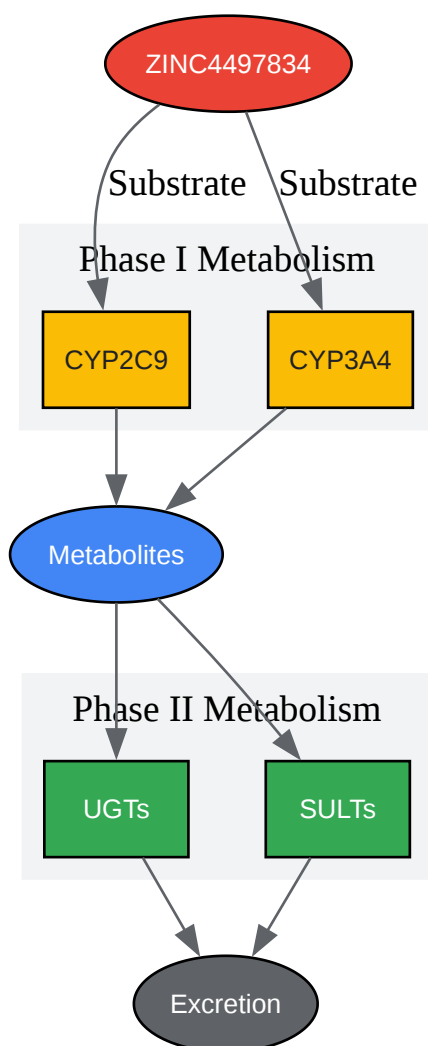
Visualizations

The following diagrams illustrate key aspects of the in silico ADMET prediction workflow and relevant biological pathways.



[Click to download full resolution via product page](#)

In silico ADMET prediction workflow for **ZINC4497834**.



[Click to download full resolution via product page](#)

Predicted metabolic pathway for **ZINC4497834**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ZINC--a free database of commercially available compounds for virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zinc | Zn | CID 23994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Zinc Acetate | C₄H₆O₄Zn | CID 11192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: ADMET Prediction and Modeling of ZINC4497834]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566663#zinc4497834-admet-prediction-and-modeling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com